1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline
Description
1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C23H25N5O7 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of ABZ-GLY-4-NITRO-PHE-PRO-OH , also known as 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline or Abz-Gly-p-nitro-Phe-Pro-OH , is the Angiotensin I-Converting Enzyme (ACE-I) . ACE-I plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Mode of Action
ABZ-GLY-4-NITRO-PHE-PRO-OH acts as a fluorogenic substrate for ACE-I . It interacts with ACE-I, leading to its enzymatic cleavage . This cleavage results in the emission of fluorescence, which can be detected at specific wavelengths .
Biochemical Pathways
The interaction of ABZ-GLY-4-NITRO-PHE-PRO-OH with ACE-I affects the RAS pathway. The enzymatic cleavage of this compound by ACE-I can be used to monitor the activity of the enzyme, providing insights into the functioning of the RAS pathway .
Result of Action
The enzymatic cleavage of ABZ-GLY-4-NITRO-PHE-PRO-OH by ACE-I results in the emission of fluorescence . This fluorescence can be used to monitor the activity of ACE-I, providing a valuable tool for studying the RAS pathway and related physiological processes .
Action Environment
The action of ABZ-GLY-4-NITRO-PHE-PRO-OH is influenced by various environmental factors. For instance, the presence of ACE-I is necessary for its enzymatic cleavage . Additionally, the detection of the resulting fluorescence requires specific environmental conditions, such as appropriate excitation and emission wavelengths
Biochemical Analysis
Biochemical Properties
1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with angiotensin I-converting enzyme and bacterial dipeptidyl carboxypeptidase from Escherichia coli . The interaction with these enzymes is crucial for its function as a fluorescent assay substrate. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and allowing for the measurement of enzyme activity through fluorescence.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inhibiting specific enzymes, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of angiotensin I-converting enzyme, for example, can lead to changes in blood pressure regulation and other physiological processes. Additionally, the inhibition of bacterial dipeptidyl carboxypeptidase can affect bacterial growth and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific enzymes. The compound binds to the active sites of angiotensin I-converting enzyme and bacterial dipeptidyl carboxypeptidase, inhibiting their activity . This inhibition is achieved through the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. This binding interaction leads to a decrease in enzyme activity, which can be measured through fluorescence assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable at -20°C, but its activity may decrease over time if not stored properly. Long-term effects on cellular function include sustained inhibition of target enzymes, which can lead to prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired inhibition of enzyme activity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to enzyme inhibition . The compound interacts with enzymes such as angiotensin I-converting enzyme and bacterial dipeptidyl carboxypeptidase, affecting their activity and, consequently, the metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and organisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects. The localization and accumulation of the compound within specific tissues can also affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes. Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective inhibition of enzyme activity.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7/c24-17-5-2-1-4-16(17)21(30)25-13-20(29)26-18(12-14-7-9-15(10-8-14)28(34)35)22(31)27-11-3-6-19(27)23(32)33/h1-2,4-5,7-10,18-19H,3,6,11-13,24H2,(H,25,30)(H,26,29)(H,32,33)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZHTWBKBLMIQM-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986863 | |
Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67482-93-3 | |
Record name | N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67482-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobenzoylglycyl-4-nitrophenylalanyl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[N-[N-(2-aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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